

Application Notes and Protocols: Metabolic Flux Analysis of Maltotriose Utilization in *E. coli*

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *maltotriose*

Cat. No.: B156076

[Get Quote](#)

I. Introduction: Unraveling Maltotriose Metabolism in *E. coli*

Escherichia coli, a model organism in metabolic engineering, possesses a sophisticated system for the uptake and catabolism of maltodextrins, including **maltotriose**.^{[1][2]} The mal regulon, a well-studied genetic network, governs the expression of proteins responsible for transporting and breaking down these sugars.^{[1][3][4]} **Maltotriose** itself plays a key role as the true inducer of the mal regulon, activating the transcriptional regulator MalT.^{[3][4][5]} Understanding the intricate flow of carbon from **maltotriose** through the central metabolic pathways is crucial for optimizing the production of biofuels, pharmaceuticals, and other valuable biochemicals in *E. coli*.

Metabolic Flux Analysis (MFA) is an indispensable tool for quantifying the rates (fluxes) of metabolic reactions within a cell.^{[6][7][8]} By employing stable isotope tracers, such as ¹³C-labeled substrates, MFA provides a detailed snapshot of cellular metabolism at the flux level.^{[9][10][11]} This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on how to perform ¹³C-Metabolic Flux Analysis to investigate **maltotriose** utilization in *E. coli*. We will delve into the causality behind experimental choices, provide detailed step-by-step protocols, and offer insights into data analysis and interpretation.

II. The Scientific & Logical Framework of ¹³C-MFA

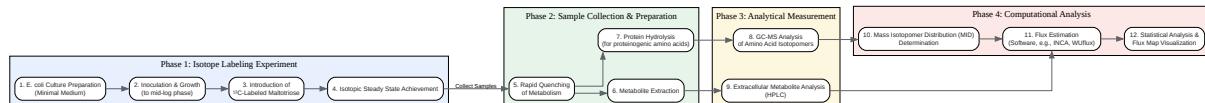
At its core, ¹³C-MFA is a systems biology approach that integrates experimental data with a stoichiometric model of cellular metabolism to calculate intracellular fluxes. The fundamental principle lies in tracing the path of ¹³C atoms from a labeled substrate as they are incorporated into various intracellular metabolites. The resulting isotopic labeling patterns in these metabolites, particularly proteinogenic amino acids, serve as powerful constraints for estimating metabolic fluxes.[9][10][12]

A. Causality in Experimental Design: Why ¹³C-Maltotriose?

The choice of the ¹³C-labeled substrate is paramount for a successful MFA study.[11] For investigating **maltotriose** utilization, using specifically labeled ¹³C-**maltotriose** is the most direct approach. However, the commercial availability and cost of uniformly or positionally labeled **maltotriose** can be a limiting factor. A common and effective alternative is to use a mixture of [1-¹³C]glucose and [U-¹³C]glucose, as *E. coli* can endogenously synthesize **maltotriose** from glucose and glucose-1-phosphate.[5][11] This approach allows for the elucidation of fluxes through the upper and lower parts of glycolysis and the pentose phosphate pathway (PPP).[13]

B. Analytical Platforms: MS and NMR

The two primary analytical techniques for measuring isotopic labeling patterns are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[14][15][16]


- Mass Spectrometry (MS): GC-MS and LC-MS are widely used for their high sensitivity and ability to provide detailed information on mass isotopomer distributions (MIDs).[17][18] Tandem MS (MS/MS) further enhances the resolution by providing positional labeling information.[19]
- Nuclear Magnetic Resonance (NMR): NMR is a non-destructive technique that provides highly accurate positional labeling information (isotopomer analysis).[20][21][22] While generally less sensitive than MS, NMR is powerful for resolving complex labeling patterns. [16]

This protocol will focus on a GC-MS-based workflow due to its widespread availability and the robustness of established methods.

C. The Experimental Workflow: A Self-Validating System

A well-designed MFA experiment incorporates internal checks and balances to ensure the reliability of the results. This includes monitoring cell growth, substrate consumption, and byproduct secretion rates, which are used to constrain the metabolic model. The consistency between the experimental data and the model predictions serves as a validation of the estimated flux distribution.[7]

Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Overview of the ¹³C-Metabolic Flux Analysis workflow.

III. Detailed Protocols

Protocol 1: ¹³C-Labeling of E. coli with Maltotriose

This protocol outlines the steps for culturing E. coli and achieving isotopic steady state with a ¹³C-labeled carbon source.

Materials:

- E. coli strain of interest (e.g., MG1655)
- M9 minimal medium components
- Sterile ¹³C-labeled **maltotriose** (or a mixture of [1-¹³C]glucose and [U-¹³C]glucose)

- Shake flasks
- Incubator shaker

Procedure:

- Prepare M9 Minimal Medium: Prepare M9 minimal medium according to standard protocols. The sole carbon source will be the ¹³C-labeled substrate. For this protocol, we will assume the use of ¹³C-**maltotriose** at a final concentration of 2 g/L.
- Pre-culture: Inoculate a single colony of *E. coli* into 5 mL of M9 medium with unlabeled **maltotriose** and grow overnight at 37°C with shaking (250 rpm).
- Main Culture: Inoculate the main culture flasks containing 50 mL of M9 medium with ¹³C-**maltotriose** with the overnight pre-culture to an initial OD₆₀₀ of ~0.05.
- Growth and Monitoring: Incubate the cultures at 37°C with shaking. Monitor cell growth by measuring OD₆₀₀ at regular intervals.[23]
- Achieving Isotopic Steady State: Continue incubation until the culture reaches a mid-exponential growth phase (OD₆₀₀ ≈ 0.8-1.0). At this stage, the intracellular metabolite pools are considered to be at an isotopic steady state.[24] This typically requires at least 5-7 cell doublings.

Protocol 2: Rapid Quenching and Metabolite Extraction

This step is critical to halt metabolic activity instantly and preserve the *in vivo* metabolic state.

[25][26]

Materials:

- Quenching solution: 60% methanol, pre-chilled to -48°C.[27]
- Extraction solvent: 100% methanol, pre-chilled to -48°C.[27]
- Liquid nitrogen
- Centrifuge capable of reaching -9°C

Procedure:

- Rapid Sampling: Quickly withdraw a defined volume of cell culture (e.g., 10 mL) from the shake flask.
- Quenching: Immediately transfer the cell suspension into a tube containing the pre-chilled quenching solution. The volume of the quenching solution should be at least 5 times the sample volume.[\[25\]](#)
- Centrifugation: Centrifuge the quenched cells at 5,000 x g for 5 minutes at -9°C.
- Supernatant Removal: Discard the supernatant, which contains the extracellular metabolites.
- Metabolite Extraction: Resuspend the cell pellet in 1 mL of cold extraction solvent.[\[27\]](#)[\[28\]](#)
- Cell Lysis: Subject the cell suspension to three freeze-thaw cycles using liquid nitrogen and a 37°C water bath to ensure complete cell lysis and metabolite release.[\[27\]](#)
- Clarification: Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
- Collection: Transfer the supernatant containing the intracellular metabolites to a new tube. This extract can be used for the analysis of free amino acids and other intracellular metabolites.

Protocol 3: Protein Hydrolysis for Proteinogenic Amino Acid Analysis

Proteinogenic amino acids provide a time-integrated view of isotopic labeling and are crucial for accurate flux determination.[\[10\]](#)

Materials:

- Cell pellet from the quenching step
- 6 M HCl
- Heating block or oven

- Derivatization agent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA)

Procedure:

- Cell Pellet Washing: Wash the remaining cell pellet from the quenching step twice with sterile water to remove any remaining media components.
- Acid Hydrolysis: Resuspend the cell pellet in 1 mL of 6 M HCl and heat at 100°C for 24 hours in a sealed tube to hydrolyze the proteins into their constituent amino acids.
- Drying: After hydrolysis, remove the HCl by evaporation under a stream of nitrogen gas or by using a vacuum concentrator.
- Derivatization: Re-dissolve the dried amino acid pellet in a suitable solvent (e.g., pyridine) and add the derivatization agent (MTBSTFA). Incubate at 60°C for 1 hour to create volatile amino acid derivatives suitable for GC-MS analysis.

Protocol 4: GC-MS Analysis

Instrumentation:

- Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

Procedure:

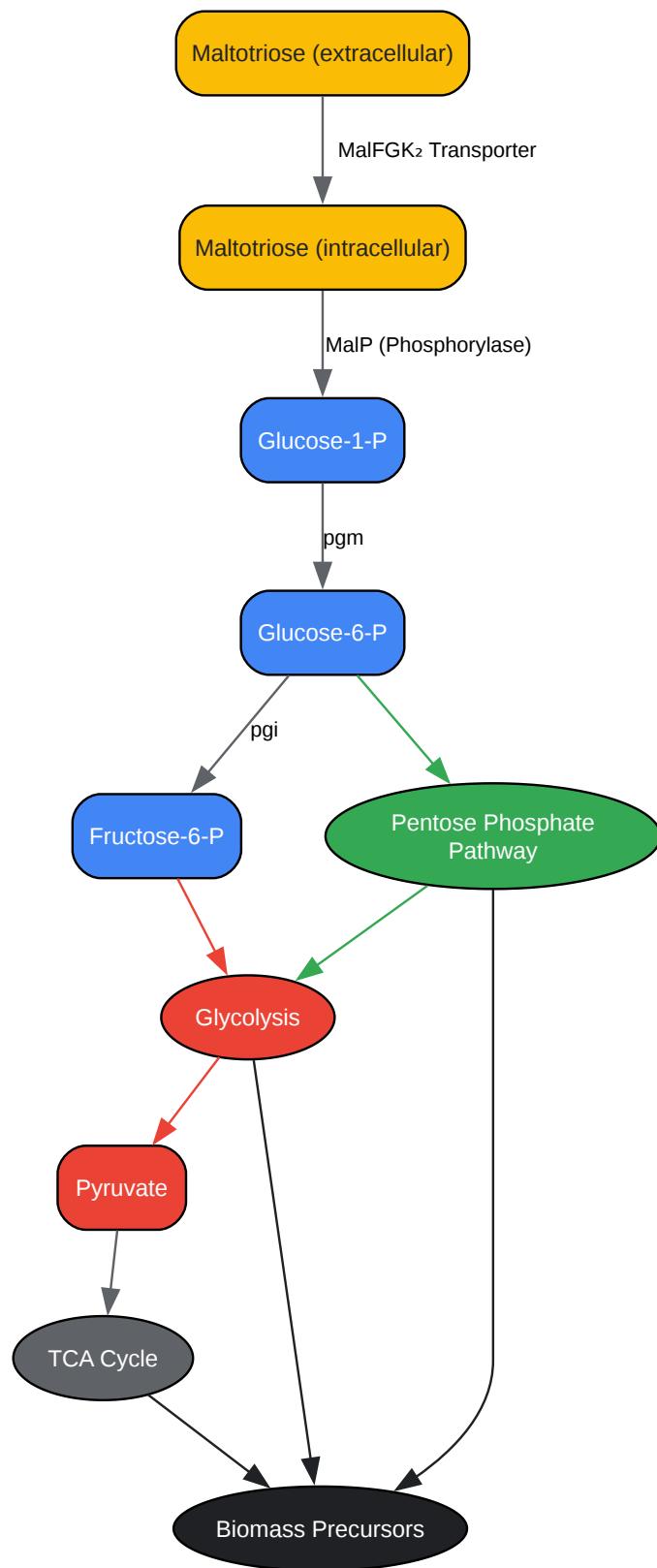
- Injection: Inject 1 μ L of the derivatized amino acid sample into the GC-MS.
- Separation: Use a suitable GC column and temperature gradient to separate the derivatized amino acids.
- Mass Spectrometry: Operate the mass spectrometer in either full scan mode or selected ion monitoring (SIM) mode to acquire mass spectra of the eluting amino acids.

IV. Data Analysis and Interpretation

A. Mass Isotopomer Distribution (MID) Determination

The raw GC-MS data needs to be processed to determine the Mass Isotopomer Distribution (MID) for each amino acid fragment.[\[29\]](#) This involves correcting for the natural abundance of

heavy isotopes (e.g., ^{13}C , ^{15}N , ^{29}Si).[\[18\]](#) Several software packages are available for this purpose, such as the Mass Isotopolome Analyzer (MIA).[\[30\]](#)


B. Flux Estimation

The corrected MIDs, along with measured extracellular rates (glucose uptake, lactate/acetate secretion), are used as inputs for computational flux analysis.[\[31\]](#) Software packages like INCA (part of MFA Suite) or WUflux utilize iterative algorithms to find the set of intracellular fluxes that best fit the experimental data.[\[12\]](#)[\[32\]](#)[\[33\]](#)

C. Statistical Analysis and Visualization

A goodness-of-fit analysis is performed to assess how well the model reproduces the experimental data. Flux confidence intervals are also calculated to determine the precision of the estimated fluxes.[\[10\]](#) The results are typically visualized as a flux map, providing a quantitative representation of the metabolic activity in the cell.

Central Metabolism of Maltotriose in *E. coli*

[Click to download full resolution via product page](#)

Caption: Key pathways in *E. coli* **maltotriose** metabolism.

V. Quantitative Data Presentation

The following table provides an example of how flux data from an MFA experiment could be presented. The values are hypothetical and for illustrative purposes only. Fluxes are typically normalized to the substrate uptake rate.

Reaction/Pathway	Flux (mmol/gDCW/h)	Relative Flux (%)
Maltotriose Uptake	1.5	100
Glycolysis (G6P to PEP)	2.5	167
Pentose Phosphate Pathway	0.8	53
TCA Cycle (acetyl-CoA entry)	1.2	80
Anaplerosis (PEP to OAA)	0.3	20
Biomass Synthesis	0.9	60

VI. Conclusion and Future Perspectives

Metabolic Flux Analysis provides an unparalleled quantitative framework for understanding the intricacies of cellular metabolism. The protocols and guidelines presented here offer a robust starting point for researchers aiming to dissect the metabolic fate of **maltotriose** in *E. coli*. The insights gained from such studies are invaluable for guiding rational metabolic engineering strategies to enhance the production of desired bioproducts. Future advancements in analytical technologies, such as high-resolution mass spectrometry and dynamic isotope labeling experiments, will further refine our ability to map and understand the complex metabolic networks of this versatile microorganism.[6][10][34]

VII. References

- Long, C. P., & Antoniewicz, M. R. (2019). Nuclear magnetic resonance methods for metabolic fluxomics. *Methods in Molecular Biology*, 1927, 231-246. [\[Link\]](#)
- Wiechert, W. (2001). ¹³C metabolic flux analysis. *Metabolic Engineering*, 3(3), 195-206. [\[Link\]](#)

- Wahl, S. A., Dauner, M., & Wiechert, W. (2004). New tools for mass isotopomer data evaluation in ¹³C flux analysis: mass isotope correction, data consistency checking, and precursor relationships. *Biotechnology and Bioengineering*, 85(3), 259-268. [\[Link\]](#)
- Ragavan, M., & Merritt, M. E. (2019). Nuclear Magnetic Resonance Measurement of Metabolic Flux Using ¹³C and ¹H Signals. *Methods in Molecular Biology*, 1996, 29-40. [\[Link\]](#)
- Hollinshead, W., He, L., & Tang, Y. J. (2019). ¹³C-Fingerprinting and Metabolic Flux Analysis of Bacterial Metabolisms. *Methods in Molecular Biology*, 1927, 215-230. [\[Link\]](#)
- Young, J. D. (2014). INCA: a computational platform for isotopically non-stationary metabolic flux analysis. *Bioinformatics*, 30(9), 1334-1335. [\[Link\]](#)
- Creative Biolabs. (n.d.). Cell Sample Collection, Quenching and Metabolite Extraction in Metabolomics. Retrieved from [\[Link\]](#)
- Canelas, A. B., et al. (2019). Optimized Fast Filtration-Based Sampling and Extraction Enables Precise and Absolute Quantification of the *Escherichia coli* Central Carbon Metabolome. *Metabolites*, 9(10), 221. [\[Link\]](#)
- Long, C. P., & Antoniewicz, M. R. (2019). High-resolution ¹³C metabolic flux analysis. *Nature Protocols*, 14(10), 2856-2877. [\[Link\]](#)
- Emwas, A. H., et al. (2019). Studying Metabolism by NMR-Based Metabolomics. *Frontiers in Molecular Biosciences*, 6, 29. [\[Link\]](#)
- Taymaz-Nikerel, H., de Koning, L. J., van Gulik, W. M., & Heijnen, J. J. (2009). Global metabolic profiling of *Escherichia coli* cultures: an evaluation of methods for quenching and extraction of intracellular metabolites. *Analytical Chemistry*, 81(17), 7311-7322. [\[Link\]](#)
- Nagana Gowda, G. A., & Raftery, D. (2017). NMR Spectroscopy for Metabolomics Research. *Metabolites*, 7(4), 56. [\[Link\]](#)
- Children's Cancer Hospital Egypt 57357. (n.d.). Metabolomics Extraction Protocol of Bacterial Culture Samples. Retrieved from [\[Link\]](#)

- Chen, X., et al. (2020). Utilizing tandem mass spectrometry for metabolic flux analysis. *Current Opinion in Biotechnology*, 64, 111-118. [\[Link\]](#)
- Soga, T., et al. (2006). Basic protocol for extraction of polar metabolites from *E. coli* for analysis by CE-MS. *Nature Protocols*, 1(1), 17-26. [\[Link\]](#)
- Wikipedia. (2023, December 27). Metabolic flux analysis. [\[Link\]](#)
- Li, Y., et al. (2021). Improved Sample Preparation for Untargeted Metabolomics Profiling of *Escherichia coli*. *Microbiology Spectrum*, 9(2), e0053121. [\[Link\]](#)
- Shelburne, S. A., et al. (2007). MalE of Group A Streptococcus Participates in the Rapid Transport of **Maltotriose** and Longer Maltodextrins. *Journal of Bacteriology*, 189(7), 2610-2617. [\[Link\]](#)
- Li, Y., et al. (2018). Optimization of the quenching method for metabolomics analysis of *Lactobacillus bulgaricus*. *Journal of Microbiological Methods*, 153, 53-59. [\[Link\]](#)
- Hollinshead, W., He, L., & Tang, Y. J. (2019). ¹³C-Fingerprinting and Metabolic Flux Analysis of Bacterial Metabolisms. *Methods in Molecular Biology*, 1927, 215-230. [\[Link\]](#)
- Dippel, R., & Boos, W. (2005). The maltodextrin system of *Escherichia coli*: metabolism and transport. *Journal of Bacteriology*, 187(24), 8322-8331. [\[Link\]](#)
- Dippel, R., & Boos, W. (2005). The maltodextrin system of *Escherichia coli*: metabolism and transport. *Journal of Bacteriology*, 187(24), 8322-8331. [\[Link\]](#)
- Liu, L., et al. (2020). ¹³C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production. *Fermentation*, 6(4), 119. [\[Link\]](#)
- Oldham, M. L., & Chen, J. (2011). Structural basis for substrate specificity in the *Escherichia coli* maltose transport system. *Proceedings of the National Academy of Sciences*, 108(44), 18012-18017. [\[Link\]](#)
- Boos, W., & Shuman, H. (1998). Maltose/Maltodextrin System of *Escherichia coli*: Transport, Metabolism, and Regulation. *Microbiology and Molecular Biology Reviews*, 62(1), 204-229. [\[Link\]](#)

- Dippel, R., & Boos, W. (2005). The maltodextrin system of *Escherichia coli*: metabolism and transport. *Journal of Bacteriology*, 187(24), 8322-8331. [\[Link\]](#)
- MFA Suite. (n.d.). MFA Suite. Retrieved from [\[Link\]](#)
- Decker, K., Peist, R., Reidl, J., & Boos, W. (1993). Maltose and **maltotriose** can be formed endogenously in *Escherichia coli* from glucose and glucose-1-phosphate independently of enzymes of the maltose system. *Journal of Bacteriology*, 175(17), 5655-5665. [\[Link\]](#)
- Weindl, D., Wegner, A., & Hiller, K. (2016). MIA: non-targeted mass isotopolome analysis. *Bioinformatics*, 32(21), 3334-3335. [\[Link\]](#)
- Shimadzu. (2018). C146-E312 Technical Report: ¹³C-Metabolic Flux Analysis of Central Carbon Metabolism Using GC-MS. Retrieved from [\[Link\]](#)
- Agilent Technologies. (2012). Multi-Omics Compatible Protocols for Preparation and Extraction of Biological Samples for Wide Coverage in Untargeted Metabolomics. Retrieved from [\[Link\]](#)
- Zhang, Y., et al. (2024). Developing a Cell Quenching Method to Facilitate Single Cell Mass Spectrometry Metabolomics Studies. *JACS Au*. [\[Link\]](#)
- Zhang, Y., et al. (2023). Developing Cell Quenching Method to Facilitate Single Cell Mass Spectrometry Metabolomics Studies. *ChemRxiv*. [\[Link\]](#)
- Dippel, R., & Boos, W. (2005). The Maltodextrin System of *Escherichia coli*: Glycogen-Derived Endogenous Induction and Osmoregulation. *Journal of Bacteriology*, 187(24), 8332-8341. [\[Link\]](#)
- Chen, R., et al. (2001). Development of metabolic model and metabolic flux analysis for *E. coli*. *Biotechnology and Bioprocess Engineering*, 6(2), 85-95. [\[Link\]](#)
- Boos, W., & Shuman, H. (1998). Maltose/Maltodextrin System of *Escherichia coli*: Transport, Metabolism, and Regulation. *Microbiology and Molecular Biology Reviews*, 62(1), 204-229. [\[Link\]](#)

- Holms, W. H. (1996). Flux analysis and control of the central metabolic pathways in *Escherichia coli*. *FEMS Microbiology Reviews*, 19(2), 85-116. [\[Link\]](#)
- Le, N. Q., et al. (2016). Metabolic flux distributions of *E. coli* grown in aerobic batch culture. *Journal of Mass Spectrometry*, 51(10), 839-849. [\[Link\]](#)
- Wahl, S. A., Dauner, M., & Wiechert, W. (2004). New Tools for Mass Isotopomer Data Evaluation in ¹³C Flux Analysis: Mass Isotope Correction, Data Consistency Checking, and Precursor Relationships. *Biotechnology and Bioengineering*, 85(3), 259-268. [\[Link\]](#)
- Hua, Q., et al. (2003). Metabolic flux analysis of *Escherichia coli* in glucose-limited continuous culture. I. Growth-rate-dependent metabolic efficiency at steady state. *Metabolic Engineering*, 5(2), 119-130. [\[Link\]](#)
- Toya, Y., et al. (2015). Reliable Metabolic Flux Estimation in *Escherichia coli* Central Carbon Metabolism Using Intracellular Free Amino Acids. *Metabolites*, 5(2), 238-256. [\[Link\]](#)
- Murphy, C. J., & Young, J. D. (2022). Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease. *Metabolites*, 12(11), 1073. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Maltose/Maltodextrin System of *Escherichia coli*: Transport, Metabolism, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. The Maltodextrin System of *Escherichia coli*: Metabolism and Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The maltodextrin system of *Escherichia coli*: metabolism and transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Maltose and maltotriose can be formed endogenously in *Escherichia coli* from glucose and glucose-1-phosphate independently of enzymes of the maltose system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolic flux analysis - Wikipedia [en.wikipedia.org]
- 7. Development of metabolic model and metabolic flux analysis for *< i>E. coli* - ProQuest [proquest.com]
- 8. Flux analysis and control of the central metabolic pathways in *Escherichia coli* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ¹³C-Fingerprinting and Metabolic Flux Analysis of Bacterial Metabolisms | Springer Nature Experiments [experiments.springernature.com]
- 10. High-resolution ¹³C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 11. ¹³C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ¹³C-Fingerprinting and Metabolic Flux Analysis of Bacterial Metabolisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. shimadzu.com [shimadzu.com]
- 14. Nuclear magnetic resonance methods for metabolic fluxomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Metabolic flux analysis using mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Studying Metabolism by NMR-Based Metabolomics [frontiersin.org]
- 17. Metabolic Flux Analysis: Unraveling Cellular Metabolism - Creative Proteomics [creative-proteomics.com]
- 18. Mass spectrometry for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Utilizing tandem mass spectrometry for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Nuclear Magnetic Resonance Measurement of Metabolic Flux Using ¹³C and ¹H Signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. NMR-Based Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]
- 22. NMR Spectroscopy for Metabolomics Research - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Metabolic flux analysis of *Escherichia coli* in glucose-limited continuous culture. I. Growth-rate-dependent metabolic efficiency at steady state - PubMed

[pubmed.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]
- 25. Cell Sample Collection & Metabolite Extraction in Metabolomics [metabolomics.creative-proteomics.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. pubs.acs.org [pubs.acs.org]
- 28. old.57357.org [old.57357.org]
- 29. researchgate.net [researchgate.net]
- 30. MIA - Mass Isotopologue Analyzer [mia.bioinfo.nat.tu-bs.de]
- 31. researchgate.net [researchgate.net]
- 32. MFA Suite™ | MFA Suite [mfa.vueinnovations.com]
- 33. MFA Suite™ | MFA Suite [mfa.vueinnovations.com]
- 34. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Metabolic Flux Analysis of Maltotriose Utilization in *E. coli*]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b156076#metabolic-flux-analysis-of-maltotriose-utilization-in-e-coli>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com